N-{[1-(2-fluorobenzyl)piperidin-4-yl]methyl}-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
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Overview
Description
N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, piperidine, and pyrimidoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the fluorophenylmethylpiperidine intermediate, which is then coupled with a pyrimidoindole derivative under specific reaction conditions. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and maximize yield. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE shares structural similarities with other indole derivatives and piperidine-based compounds.
Fentanyl analogues: These compounds also feature piperidine structures and are known for their potent pharmacological effects.
Uniqueness
The uniqueness of N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H28FN5O2 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
InChI |
InChI=1S/C26H28FN5O2/c1-17-6-7-22-20(12-17)24-25(30-22)26(34)32(16-29-24)15-23(33)28-13-18-8-10-31(11-9-18)14-19-4-2-3-5-21(19)27/h2-7,12,16,18,30H,8-11,13-15H2,1H3,(H,28,33) |
InChI Key |
WUMFGPAVECFUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4CCN(CC4)CC5=CC=CC=C5F |
Origin of Product |
United States |
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